Anti-PIKFyve -

Anti-PIKFyve

Catalog Number: EVT-1492295
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Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antibody raised against recombinant protein corresponding to amino acid residues 1083-1200 of human PIKfyve (Accession No. Q9Y2I7). Sheep polyclonal; affinity purified. Recognizes Human and Rat PIKfyve. Not yet tested in other species.
Overview

Anti-PIKfyve refers to antibodies designed to target the PIKfyve protein, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). This enzyme plays significant roles in various cellular processes, including endosomal trafficking and membrane dynamics. The inhibition of PIKfyve has garnered attention for its potential therapeutic applications in diseases such as cancer and viral infections, particularly SARS-CoV-2.

Source

PIKfyve is encoded by the PIKFYVE gene, located on chromosome 9 in humans. The protein is highly conserved across species, with functional homologs identified in various organisms, including mice and zebrafish. Research articles and product datasheets provide insights into the antibody's specificity and applications in scientific research.

Classification

Anti-PIKfyve antibodies can be classified based on their source (e.g., polyclonal or monoclonal), specificity (N-terminal or C-terminal), and intended application (e.g., Western blotting, immunohistochemistry). They are primarily used in research settings to study the function of PIKfyve and its role in cellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of anti-PIKfyve antibodies typically involves immunizing animals (such as rabbits or mice) with synthetic peptides derived from specific regions of the PIKfyve protein. Following immunization, serum is collected, and antibodies are purified using affinity chromatography techniques.

Technical Details

The purification process often employs peptide affinity chromatography, where the target peptide is immobilized on a solid support. The serum is passed through this support to isolate antibodies that specifically bind to the PIKfyve peptide. The resulting antibody solution is then dialyzed and concentrated for use in various assays.

Molecular Structure Analysis

Structure

The PIKfyve protein consists of multiple domains that facilitate its enzymatic activity. It contains a lipid kinase domain responsible for phosphorylating phosphatidylinositol substrates. The molecular weight of PIKfyve is approximately 237 kDa, and it is characterized by a complex tertiary structure essential for its function in lipid metabolism.

Data

Recent studies have utilized techniques such as X-ray crystallography and cryo-electron microscopy to elucidate the structural details of PIKfyve. These techniques reveal how the enzyme interacts with its substrates and inhibitors at the molecular level.

Chemical Reactions Analysis

Reactions

PIKfyve catalyzes the phosphorylation of phosphatidylinositol 3-phosphate at the fifth hydroxyl group of the myo-inositol ring, converting it into phosphatidylinositol 3,5-bisphosphate. This reaction is critical for regulating endosomal trafficking and other cellular processes.

Technical Details

Inhibition studies with small molecules like YM201636 have shown that low concentrations preferentially inhibit PtdIns5P production over PtdIns(3,5)P2. Such insights help delineate the specific pathways regulated by PIKfyve.

Mechanism of Action

The mechanism by which anti-PIKfyve antibodies exert their effects involves binding to the PIKfyve protein, thereby inhibiting its activity. This inhibition can disrupt phosphoinositide signaling pathways, leading to altered cellular functions such as endocytosis and membrane trafficking.

Process

Upon binding, these antibodies can prevent substrate access to the active site of PIKfyve or alter its conformation, reducing its enzymatic activity. This mechanism has been explored in studies examining the role of PIKfyve in viral entry processes, particularly regarding SARS-CoV-2.

Physical and Chemical Properties Analysis

Physical Properties

Anti-PIKfyve antibodies are typically provided as liquid solutions at concentrations around 1 mg/mL. They should be stored at -20 °C to maintain stability over time.

Chemical Properties

These antibodies are composed primarily of proteins (IgG class), exhibiting high specificity towards their target antigen. They are characterized by their ability to withstand various assay conditions while retaining functional integrity.

Applications

Anti-PIKfyve antibodies have numerous scientific applications:

  • Cellular Signaling Studies: Investigating the role of PIKfyve in cellular signaling pathways.
  • Disease Research: Exploring potential therapeutic targets in cancer and viral infections.
  • Diagnostics: Utilizing antibody-based assays for detecting PIKfyve levels in clinical samples.
  • Drug Development: Assisting in screening small molecule inhibitors that target PIKfyve for therapeutic purposes.

Research continues to explore the full potential of anti-PIKfyve antibodies in understanding lipid metabolism and developing novel treatments for various diseases.

Introduction to PIKFyve in Cellular Biology and Disease

PIKFyve as a Phosphoinositide Kinase: Structural and Functional Overview

PIKFyve is a large multidomain enzyme encoded by the PIKFYVE gene, producing proteins of approximately 2,000 amino acids in mammals. Its domain architecture features several functional modules that orchestrate its cellular localization and activity:

  • FYVE domain: This zinc finger domain specifically binds phosphatidylinositol 3-phosphate [PI(3)P], anchoring PIKFyve to early endosomal membranes where its primary substrate resides [5] [9].
  • DEP (Dishevelled, Egl-10, Pleckstrin) domain: Present in higher eukaryotes but absent in yeast, this domain potentially facilitates protein-protein interactions and membrane association [5].
  • Chaperonin-like domain: May assist in proper protein folding and complex assembly [5].
  • Phosphoinositide kinase catalytic domain (PIPKc): The core enzymatic module that phosphorylates PI(3)P at the 5-position to generate PI(3,5)P₂ [5] [2].

The principal enzymatic activity of PIKFyve involves phosphorylating PI(3)P to produce PI(3,5)P₂. However, evidence suggests it may also directly generate PI(5)P from phosphatidylinositol (PI), though this remains less definitively established [5] [2]. PIKFyve does not function in isolation but operates within a critical regulatory complex scaffolded by the homooligomeric protein Vac14 (also termed ArPIKfyve). This complex incorporates the Sac1-domain containing 5-phosphatase Fig4, which hydrolyzes PI(3,5)P₂ back to PI(3)P, creating a tightly regulated phosphoinositide cycle [2] [5]. Structural studies using cryoelectron microscopy reveal that Vac14 pentamerizes into a star-shaped structure that binds a single copy each of PIKFyve and Fig4. Intriguingly, in the solved structure, the PIKFyve catalytic site faces away from the membrane, suggesting that activation requires a substantial conformational rearrangement to position the kinase domain appropriately for substrate access [2].

The development of specific PIKFyve inhibitors has been instrumental in dissecting its cellular functions. These compounds exhibit varying selectivity profiles and mechanisms of action:

Table 1: Characterized PIKFyve Inhibitors and Their Properties

CompoundChemical ClassReported IC₅₀Key Selectivity NotesResearch Applications
ApilimodImidazo[1,2-a]quinoxaline14 nMHighly selective across the kinomeEbola/SARS-CoV-2 entry inhibition, lymphoma studies, autophagy disruption
YM201636Pyrimidine derivative33 nMSelectivity over some lipid kinasesNeurodegeneration models, glioblastoma/ melanoma studies, lysosomal studies
WX8BenzomorpholineNot fully characterizedImproved pharmacokinetics over apilimodPreclinical cancer models

Pharmacological inhibition or genetic ablation of PIKFyve consistently results in the rapid depletion of both PI(3,5)P₂ and PI(5)P, accompanied by dramatic cellular phenotypes. The most prominent and universal consequence is massive cytoplasmic vacuolation originating from endosomal and lysosomal compartments. These enlarged vacuoles signify profound disruption of endolysosomal membrane homeostasis and serve as a hallmark cellular response to PIKFyve dysfunction [3] [7] [9].

Biological Significance of PI(3,5)P₂ and PI(5)P in Membrane Dynamics

PI(3,5)P₂ and PI(5)P, despite their exceptionally low cellular abundance (approximately 0.04% and 0.5% of total phosphoinositides, respectively), exert disproportionate influence over membrane dynamics and organellar function [2] [6]. These lipids are not uniformly distributed but are dynamically generated at specific membrane microdomains, where they recruit effector proteins via specialized lipid-binding domains (FYVE, PX, PROPPIN, GRAM-like). The temporal and spatial regulation of their synthesis and turnover underpins their specific functions:

  • Endosomal Maturation and Trafficking: PI(3,5)P₂ serves as a critical identity marker and regulator for late endosomal compartments. During phagocytosis and macropinocytosis, PI(3,5)P₂ levels peak approximately 3 minutes post-engulfment, coinciding with the transition from early to late endosomal stages. This transient accumulation recruits effector proteins essential for endosomal maturation, intraluminal vesicle formation, and cargo sorting. Recent studies using the novel PI(3,5)P₂ reporter SnxA (based on its specific PX domain) have visualized these dynamics in live Dictyostelium and mammalian cells, revealing pathway-specific regulation and retention patterns between phagosomes and macropinosomes [6].

  • Lysosomal Function and Fission: PI(3,5)P₂ directly regulates lysosomal ion channels, including TRPML1 (mucolipin) and TPC (two-pore channels). Activation of TRPML1 by PI(3,5)P₂ stimulates Ca²⁺ release from lysosomes, triggering membrane fusion/fission events and lysosomal exocytosis. Consequently, PIKFyve inhibition disrupts lysosomal fission, leading to the formation of giant, dysfunctional lysosomes incapable of efficient substrate degradation or organellar recycling [1] [6]. Furthermore, PI(3,5)P₂ regulates the association of vacuolar ATPase subcomplexes in yeast, suggesting potential roles in lysosomal acidification conserved across species [6].

  • Osmotic Stress Response: Yeast exposed to hyperosmotic shock exhibit a rapid 20-fold increase in PI(3,5)P₂ within 5 minutes, followed by a return to baseline within 30 minutes. This acute response is conserved in mammals, where it facilitates adaptive changes in cell volume and membrane composition through ion flux regulation and vesicular trafficking adjustments [2] [7]. Conversely, hypo-osmotic shock induces a significant decrease in PI(5)P levels, highlighting reciprocal regulation under opposing osmotic conditions [1].

  • Nuclear Signaling: Unlike PI(3,5)P₂, PI(5)P is detected in the nucleus. Nuclear PI(5)P binds the plant homeodomain (PHD) finger of the chromatin-associated protein ING2, regulating p53-dependent apoptotic pathways. Oxidative stress triggers a rapid increase in nuclear PI(5)P via 4-phosphatase activity on PI(4,5)P₂, linking this lipid to DNA damage responses and transcriptional regulation [1] [9].

PIKFyve in Lysosomal Homeostasis and Endosomal Trafficking

PIKFyve activity stands as a central pillar maintaining lysosomal homeostasis through multiple interconnected mechanisms. Genetic deficiency or pharmacological inhibition of PIKFyve consistently produces massive lysosomal vacuolation across diverse cell types, from macrophages to cancer cells and neurons. Recent mechanistic insights reveal this vacuolation arises through at least two distinct but potentially complementary pathways:

  • mTOR Inactivation Failure: Under nutrient deprivation or stress conditions, PIKFyve activity is essential for the lysosomal recruitment of the Tuberous Sclerosis Complex 2 (TSC2), a potent mTORC1 inhibitor. PIKFyve-deficient zebrafish embryos and mammalian cells display persistent mTOR activation despite starvation cues. This failure stems from impaired translocation of TSC2 to lysosomal membranes, where it normally inactivates Rheb, mTORC1's activator. Consequently, continuous mTOR signaling prevents autophagy induction and disrupts lysosomal regeneration. Importantly, mTOR inhibitors (rapamycin) partially rescue vacuolation and extend survival in PIKFyve-deficient models, confirming this mechanistic link [3].

  • Ammonium Accumulation and Osmotic Swelling: A novel mechanism implicates ammonium (NH₄⁺) accumulation as the direct cause of osmotic vacuole swelling upon PIKFyve inhibition. This pathway requires glutamine metabolism by glutaminases, generating ammonia (NH₃). Within acidic lysosomes, NH₃ is protonated to form NH₄⁺. PIKFyve inhibition, potentially via disrupted TRPML1 activity, interferes with NH₄⁺ efflux. The trapped osmotically active NH₄⁺ ions drive water influx, causing massive endolysosomal swelling. Neutralizing lysosomal pH with bafilomycin A1 or chloroquine prevents NH₃ protonation, thereby blocking NH₄⁺ accumulation and vacuole expansion, even under PIKFyve inhibition [7].

Table 2: Functional Consequences of PIKFyve Inhibition on Lysosomal and Endosomal Pathways

Cellular ProcessEffect of PIKFyve InhibitionMolecular MechanismFunctional Outcome
Lysosomal FissionSeverely impairedReduced PI(3,5)P₂ → Disrupted TRPML1 activation → Diminished Ca²⁺ releaseGiant lysosomes, defective autophagic flux
Phagosome MaturationArrested progressionLoss of PI(3,5)P₂ → Failed recruitment of effector proteinsImpaired microbial killing, antigen presentation defects
Receptor DegradationDelayed/deficientVacuolation → Impaired lysosome fusion → Cargo retentionEGF receptor accumulation, prolonged signaling
AutophagyLate-stage blockadeImpaired autophagosome-lysosome fusion & lysosomal hydrolysisAggregate-prone protein accumulation
Endosome-to-TGN TraffickingDisruptedLoss of PI(3,5)P₂ effectors (e.g., sorting nexins)Mislocalization of lysosomal enzymes, cargo recycling defects

Beyond lysosomal integrity, PIKFyve critically regulates endosomal trafficking routes. It governs retrograde transport from endosomes to the trans-Golgi network (TGN), a pathway essential for recycling lysosomal enzymes and receptors. PIKFyve interacts physically with the Rab9 effector RABEPK and the kinesin adaptor JLP (SPAG9), linking phosphoinositide signaling to microtubule-based transport of endosomal carriers destined for the TGN [5] [9]. Disruption of this trafficking axis contributes to the mislocalization of cathepsins and other hydrolases, further compromising lysosomal degradative capacity. Similarly, phagosome maturation – the process by which phagosomes acidify and fuse with lysosomes to degrade engulfed material – is arrested upon PIKFyve inhibition. This arrest manifests as impaired phagosomal proteolysis and acidification, rendering macrophages incapable of killing intracellular pathogens like Legionella pneumophila [6].

Pathophysiological Implications of PIKFyve Dysregulation

Dysregulation of PIKFyve and its lipid products underlies diverse human diseases, establishing it as a compelling therapeutic target. Disease mechanisms range from loss-of-function mutations in the PIKFyve complex to acquired dysfunctions addressed by pharmacological inhibition:

  • Neurodegenerative Disorders: Mutations in components of the PIKFyve regulatory complex cause severe neurological pathologies. Recessive mutations in FIG4 cause Charcot-Marie-Tooth disease type 4J (CMT4J), characterized by peripheral neuropathy. The mouse Vac14-Ingls point mutation results in neurodegeneration and perinatal lethality, while compound heterozygous mutations in VAC14 cause childhood-onset striatonigral degeneration (SNDC) in humans [5] [8] [9]. These mutations destabilize the complex, reduce PI(3,5)P₂ levels, and induce neuronal vacuolation. Paradoxically, PIKFyve inhibitors show therapeutic potential in other neurodegenerative contexts. In C9ORF72-associated amyotrophic lateral sclerosis (ALS), PIKFyve inhibitors (apilimod, YM201636) improve motor neuron survival, potentially by reducing toxic dipeptide repeat protein accumulation or blocking aberrant lysosomal exocytosis. Similarly, in tauopathies, PIKFyve inhibition decreases lysosomal delivery of tau aggregates, halting pathological spread [4] [8].

  • Corneal Dystrophy: Familial benign fleck corneal dystrophy (FCFD; Francois-Neetens syndrome) is caused by heterozygous mutations in PIKFYVE (frameshift, missense including K1103R). Histopathology reveals swollen vacuolated keratocytes accumulating glycosaminoglycans and complex lipids – findings strikingly consistent with cellular PIKFyve deficiency. The dominant inheritance pattern suggests haploinsufficiency or potentially dominant-negative effects [5] [9].

  • Cancer: PIKFyve inhibitors exhibit selective cytotoxicity against certain cancer types. Apilimod demonstrates potent anti-proliferative effects in B-cell non-Hodgkin lymphoma (NHL) and glioblastoma cells. This selectivity may arise from cancer cell dependencies on autophagy for growth or heightened sensitivity to lysosomal stress. Melanoma cells (A-375) dependent on autophagy for proliferation are particularly vulnerable to PIKFyve inhibition-induced lysosomal dysfunction [4] [5]. The reliance of some cancer cells on efficient endolysosomal trafficking for growth factor signaling and nutrient scavenging (via macropinocytosis) further underpins this therapeutic vulnerability.

  • Infectious Diseases: PIKFyve activity is hijacked by diverse pathogens for host cell entry and intracellular survival. Pharmacological inhibition blocks entry and replication of Ebola virus, Marburg virus, and SARS-CoV-2. Apilimod impairs SARS-CoV-2 entry into mammalian cells and potently suppresses viral replication. Bacterial pathogens like Salmonella utilize virulence factors (SopB/SigD) that manipulate host PI metabolism, generating PI(5)P to facilitate actin remodeling and invasion. Inhibiting PIKFyve disrupts these processes and the intracellular niche required for bacterial replication [4] [13] [20].

Table 3: Human Diseases Associated with PIKFyve Complex Dysregulation

Disease/ConditionGene(s) AffectedMolecular DefectKey Cellular Phenotypes
Fleck Corneal Dystrophy (FCFD)PIKFYVE (heterozygous)Truncation/missense mutations (e.g., K1103R)Vacuolated keratocytes, glycosaminoglycan accumulation
Charcot-Marie-Tooth Type 4J (CMT4J)FIG4 (recessive)Nonsense/frameshift mutations → loss of phosphataseNeuronal vacuolation, peripheral neuropathy
Striatonigral Degeneration, Childhood-Onset (SNDC)VAC14 (compound heterozygous)Missense mutations → complex destabilizationStriatal and nigral degeneration
ALS (C9ORF72 expansion)Not directly mutatedSecondary lysosomal dysfunctionDipeptide repeat protein accumulation, impaired autophagy
PIKfyve-inhibition sensitive CancersNot directly mutatedLysosomal stress vulnerabilityAutophagy dependence, enhanced macropinocytosis

The paradoxical role of PIKFyve inhibitors – detrimental in genetic deficiencies but therapeutic in other disease contexts – highlights the nuanced relationship between PIKFyve activity and cellular health. This paradox underscores the importance of context-specific therapeutic strategies. In diseases caused by insufficient PI(3,5)P₂ signaling (e.g., FCFD, CMT4J), enhancing PIKFyve activity could be beneficial. Conversely, in conditions involving toxic protein aggregates, pathological signaling, or pathogen exploitation (e.g., C9ORF72-ALS, tauopathy, Ebola infection, some cancers), transient, controlled inhibition offers a promising therapeutic avenue [4] [8].

Anti-PIKFyve Compounds Mentioned in Text:

  • Apilimod
  • YM201636
  • WX8

Properties

Product Name

Anti-PIKFyve

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